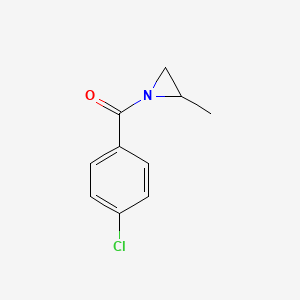

n-(4 Chlorobenzoyl)propyleneimine

Description

Contextualization within N-Acylated Aziridine (B145994) Chemistry

N-(4-Chlorobenzoyl)propyleneimine is a member of the N-acylated aziridine family. Aziridines are three-membered heterocyclic compounds containing a nitrogen atom, and their high ring strain makes them valuable intermediates in organic synthesis. The reactivity of the aziridine ring is significantly influenced by the substituent on the nitrogen atom. When an electron-withdrawing acyl group, such as the 4-chlorobenzoyl group, is attached to the nitrogen, the aziridine is considered "activated". This activation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.

The chemistry of N-acylated aziridines is characterized by regioselective ring-opening reactions. mdpi.comdicp.ac.cn Unlike non-activated aziridines, which often require harsh conditions or strong acids for ring-opening, N-acylated aziridines undergo reactions with a variety of nucleophiles under milder conditions. The 4-chlorobenzoyl group, with its electron-withdrawing nature, facilitates this process by further polarizing the C-N bonds of the aziridine ring. The study of N-(4-Chlorobenzoyl)propyleneimine, therefore, provides insights into how N-acylation governs the reactivity and synthetic applications of aziridines. N-acylaziridines are recognized as important starting materials for synthesizing chiral amine derivatives. acs.org

Significance of Propyleneimine Derivatives in Advanced Chemical Synthesis

Propyleneimine, also known as 2-methylaziridine (B133172), is the parent structure of N-(4-Chlorobenzoyl)propyleneimine, distinguished by the presence of a methyl group on one of the ring carbons. wikipedia.org This methyl group introduces chirality to the molecule, making propyleneimine derivatives valuable building blocks in asymmetric synthesis. The derivatives of propyleneimine are utilized across various industries, including paper, textile, rubber, and pharmaceuticals, primarily as chemical intermediates. actylis.comepa.gov

The synthetic utility of propyleneimine derivatives is largely centered on their ability to undergo ring-opening reactions to afford functionalized amines. This ring-opening can be initiated by a wide range of nucleophiles, leading to the formation of β-amino alcohols, β-amino thiols, and other valuable structural motifs. The regioselectivity of this ring-opening is a key aspect of their synthetic application. Furthermore, the tendency of aziridines to undergo ring-opening reactions is exploited in the synthesis of dendrimers. wikipedia.org The incorporation of the 4-chlorobenzoyl group onto the propyleneimine nitrogen not only activates the ring but also introduces an additional site for chemical modification, expanding the synthetic possibilities.

Scope and Academic Relevance of the Research Outline

A focused investigation into N-(4-Chlorobenzoyl)propyleneimine is academically relevant as it bridges the fundamental principles of aziridine chemistry with the practical applications of propyleneimine derivatives. The research scope encompasses the synthesis of this specific compound, a detailed analysis of its chemical and physical properties, and an exploration of its reactivity, particularly in ring-opening reactions.

Understanding the interplay between the propyleneimine core and the N-(4-chlorobenzoyl) substituent is crucial for predicting and controlling the outcomes of its reactions. This knowledge is valuable for the design of new synthetic routes to complex molecules, including pharmaceuticals and other biologically active compounds. The academic relevance lies in contributing to the broader understanding of how structural modifications to the aziridine ring and its N-substituent can be used to fine-tune reactivity and achieve specific synthetic goals. The study of such compounds is integral to the ongoing development of efficient and selective methods in modern organic chemistry.

Data on Related Compounds

Table 1: Physical Properties of Related Aziridine Compounds

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

|---|---|---|---|---|

| Propyleneimine | 2-Methylaziridine | C₃H₇N | 57.096 | Colorless, oily liquid |

| N-(4-Chlorobenzoyl)morpholine | (4-chlorophenyl)(morpholino)methanone | C₁₁H₁₂ClNO₂ | 225.67 | Solid |

Source: PubChem, Wikipedia wikipedia.orgnih.govnih.gov

Table 2: Reactivity of N-Acylated Aziridines

| Reaction Type | Nucleophile | General Product | Key Features |

|---|---|---|---|

| Ring-opening | Halides (e.g., Cl⁻) | β-amino-α-halo compounds | Occurs readily with activated aziridines. bioorg.org |

| Ring-opening | Amines | 1,2-diamines | Important for the synthesis of complex amines. |

| Ring-opening | Thiolates | β-amino sulfides | Demonstrates high regioselectivity. researchgate.net |

This table is a generalized representation based on the known reactivity of N-acylated aziridines. mdpi.comdicp.ac.cnbioorg.orgresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C10H10ClNO |

|---|---|

Molecular Weight |

195.64 g/mol |

IUPAC Name |

(4-chlorophenyl)-(2-methylaziridin-1-yl)methanone |

InChI |

InChI=1S/C10H10ClNO/c1-7-6-12(7)10(13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |

InChI Key |

ZYAONJWKJVTUHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN1C(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for the N-Acylation of Propyleneimine

The N-acylation of aziridines, including propyleneimine (also known as 2-methylaziridine), is a fundamental transformation in organic chemistry. wikipedia.orggoogle.comchemicalbook.comchemguide.co.uknih.govactylis.comepa.gov This reaction allows for the derivatization of the highly reactive aziridine (B145994) ring, leading to a diverse range of functionalized molecules.

4-Chlorobenzoyl chloride stands out as a highly effective acylating agent for the N-acylation of propyleneimine. chemicalbook.comcdnsciencepub.combioorg.orgresearchgate.netjksus.orgsigmaaldrich.com Its reactivity stems from the electrophilic nature of the carbonyl carbon, which is readily attacked by the nucleophilic nitrogen of the propyleneimine ring. The reaction typically proceeds under mild conditions and often results in good yields of the desired N-acylated product. The general reaction is as follows:

A study on the acylation of other amines, such as the reaction of 4-chlorobenzoyl chloride with 4-dimethylaminopyridine (B28879) in toluene (B28343) at 80°C, demonstrates the feasibility of using this acylating agent. jksus.org Another related synthesis of 4-chlorobenzoylthiourea involves reacting 4-chlorobenzoyl chloride with thiourea (B124793) in tetrahydrofuran (B95107) at elevated temperatures. uad.ac.id These examples, while not identical, provide a basis for the conditions that could be applied to the N-acylation of propyleneimine.

The mechanism of N-acylation of aziridines with acyl chlorides like 4-chlorobenzoyl chloride follows a nucleophilic acyl substitution pathway. chemguide.co.uklibretexts.orgorgsyn.org The reaction is initiated by the nucleophilic attack of the nitrogen atom of the aziridine ring on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of a chloride ion as a leaving group.

The reaction between acyl chlorides and primary amines, such as propyleneimine, typically requires two equivalents of the amine. orgsyn.org The first equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the hydrogen chloride that is formed as a byproduct, preventing the protonation of the starting amine.

In some cases, the initially formed N-acyl aziridine can undergo ring-opening reactions, particularly in the presence of nucleophiles like the chloride ion. bioorg.org This is a crucial consideration in the synthesis and subsequent handling of N-acylated aziridines.

Precursor Compounds in N-(4-Chlorobenzoyl)propyleneimine Synthesis

The successful synthesis of n-(4-Chlorobenzoyl)propyleneimine is contingent on the availability and purity of its precursor compounds: propyleneimine and 4-chlorobenzoyl chloride.

Propyleneimine, systematically named 2-methylaziridine (B133172), is a chiral, secondary amine with a three-membered heterocyclic ring. wikipedia.orggoogle.com It is a colorless, flammable liquid with an ammonia-like odor. google.comchemguide.co.uk

Historically, the Wenker synthesis was a common method for producing aziridines. chemicalbook.com However, modern industrial-scale production often favors the gas-phase dehydration of alkanolamines over catalyst-coated surfaces, as this method is more efficient and generates less waste. chemicalbook.com For instance, 2-methylaziridine can be prepared through the intramolecular dehydration of isopropanolamine on the surface of SiO2 nanocatalysts. chemicalbook.com Another patented method involves the use of isopropanolamine, sulfuric acid, and a liquid alkali, which allows for a mild synthesis process suitable for large-scale production. uad.ac.id

Table 1: Physical and Chemical Properties of Propyleneimine

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2-Methylaziridine | wikipedia.orggoogle.comnih.gov |

| Synonyms | Propylene imine, 1,2-Propylenimine | wikipedia.orggoogle.comepa.gov |

| CAS Number | 75-55-8 | wikipedia.orggoogle.com |

| Molecular Formula | C₃H₇N | google.comnih.gov |

| Molar Mass | 57.09 g/mol | google.comnih.gov |

| Appearance | Colorless, oily liquid | google.comchemguide.co.uk |

| Odor | Ammonia-like | google.comchemguide.co.uk |

| Boiling Point | 66-67 °C | wikipedia.org |

4-Chlorobenzoyl chloride is a derivative of benzoyl chloride with a chlorine atom at the para-position of the benzene (B151609) ring. cdnsciencepub.com It is a colorless to pale yellow liquid with a pungent odor and is sensitive to moisture. researchgate.netjksus.org

The most common method for the production of 4-chlorobenzoyl chloride is the reaction of 4-chlorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). google.com This reaction effectively converts the carboxylic acid into the more reactive acyl chloride. Another method involves the direct chlorination of o-chlorobenzaldehyde. orgsyn.org

As an acyl chloride, 4-chlorobenzoyl chloride is a highly reactive compound. bioorg.org The presence of the electron-withdrawing chlorine atom on the benzene ring further enhances the electrophilicity of the carbonyl carbon, making it an excellent acylating agent for a variety of nucleophiles, including amines, alcohols, and thiols. bioorg.orgresearchgate.net Its utility is demonstrated in its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. cdnsciencepub.com

Table 2: Physical and Chemical Properties of 4-Chlorobenzoyl Chloride

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 4-chlorobenzoyl chloride | cdnsciencepub.com |

| CAS Number | 122-01-0 | sigmaaldrich.com |

| Molecular Formula | C₇H₄Cl₂O | cdnsciencepub.com |

| Molar Mass | 175.01 g/mol | sigmaaldrich.com |

| Appearance | Clear, colorless to faintly colored liquid | researchgate.net |

| Boiling Point | 102-104 °C at 11 mmHg | jksus.orgsigmaaldrich.com |

| Melting Point | 11-14 °C | jksus.orgsigmaaldrich.com |

Optimization of Reaction Conditions for N-(4-Chlorobenzoyl)propyleneimine Formation

Key parameters for optimization include:

Solvent: The choice of solvent is crucial. Aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or toluene are generally preferred to avoid reaction with the acyl chloride. cdnsciencepub.comjksus.org

Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction and minimize side reactions, such as the ring-opening of the aziridine. cdnsciencepub.com In some cases, gentle heating may be required to drive the reaction to completion. jksus.orguad.ac.id

Stoichiometry: As previously mentioned, using a 2:1 molar ratio of propyleneimine to 4-chlorobenzoyl chloride is common to neutralize the HCl byproduct. orgsyn.org Alternatively, a non-nucleophilic base, such as triethylamine, can be added to the reaction mixture to act as an acid scavenger.

Reaction Time: The reaction time can vary from a few hours to a full day, depending on the reactivity of the substrates and the reaction temperature. jksus.org Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time.

Purification: After the reaction is complete, the product is typically isolated by an aqueous workup to remove the amine hydrochloride salt and any unreacted starting materials. The organic layer is then dried and the solvent is removed under reduced pressure. Further purification of the n-(4-Chlorobenzoyl)propyleneimine can be achieved by techniques such as column chromatography or distillation.

By carefully controlling these parameters, the synthesis of n-(4-Chlorobenzoyl)propyleneimine can be optimized to achieve high yields and purity.

Chemical Reactivity and Transformation Studies

Ring-Opening Reactions of the Aziridine (B145994) Moiety

The high reactivity of aziridines is a direct consequence of their significant ring strain, which is estimated to be around 27 kcal/mol. acs.org This inherent strain makes the three-membered ring susceptible to cleavage by a wide variety of reagents. acs.orgrsc.org The N-acyl group, in this case, N-(4-chlorobenzoyl), plays a crucial role by activating the ring, rendering it more electrophilic and facilitating nucleophilic attack. clockss.orgalmerja.com

Nucleophilic Attack Modalities on the Aziridine Ring

The ring-opening of N-acylaziridines, including N-(4-chlorobenzoyl)propyleneimine, is a cornerstone of their synthetic utility, providing a pathway to various β-functionalized alkylamines. acs.orgresearchgate.netmdpi.com This transformation is typically achieved through nucleophilic attack, where a nucleophile breaks one of the carbon-nitrogen bonds of the strained ring. researchgate.netnih.gov The regioselectivity of this attack—whether it occurs at the more substituted carbon (C2) or the less substituted carbon (C3) of the 2-methylaziridine (B133172) ring—is a critical aspect governed by a combination of steric, electronic, and reaction conditions. researchgate.netfrontiersin.org

Generally, the reaction follows an S_N2-type mechanism. Under neutral or basic conditions, nucleophilic attack predominantly occurs at the less sterically hindered carbon atom (C3). acs.orgresearchgate.net This regioselectivity is observed with a range of nucleophiles, including heteroatomic nucleophiles like amines, alcohols, and thiols, as well as various carbon nucleophiles. acs.orgresearchgate.net

However, the regiochemical outcome can be influenced and even reversed. The presence of a Lewis acid or a strong Brønsted acid can activate the aziridine nitrogen, leading to the formation of an aziridinium (B1262131) ion. nih.govnih.gov This intermediate develops partial positive character on the ring carbons. In the case of 2-methylaziridine, the positive charge is better stabilized at the more substituted C2 position. This electronic preference can direct the nucleophile to attack the C2 carbon, leading to the opposite regioisomer. nih.govfrontiersin.org The choice of nucleophile and substituents on the aziridine ring also plays a crucial role in controlling the site of attack. researchgate.netfrontiersin.org

Table 1: Regioselectivity in Aziridine Ring-Opening Reactions

| Reaction Condition | Predominant Site of Attack | Controlling Factors | Product Type |

|---|---|---|---|

| Neutral/Basic | C3 (Less substituted) | Steric Hindrance | Kinetically favored product |

| Acidic (Lewis/Brønsted) | C2 (More substituted) | Electronic Stabilization of Cation | Thermodynamically favored product |

Stereochemical Outcomes of Aziridine Ring-Opening

Ring-opening reactions of chiral aziridines are often highly stereospecific. When the reaction proceeds via a direct S_N2 mechanism, the nucleophile attacks the carbon atom from the side opposite to the C-N bond. This results in a complete inversion of the stereochemical configuration at the center of attack. acs.orgresearchgate.net For instance, the reaction of a chiral (R)-2-methylaziridine derivative with a nucleophile at the C3 position would yield a product with a newly formed stereocenter in the (S) configuration, assuming the priority of the incoming nucleophile does not alter the Cahn-Ingold-Prelog sequence. This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the creation of stereochemically defined acyclic amines from enantiopure aziridines. clockss.orgacs.orgresearchgate.net

Influence of the N-(4-Chlorobenzoyl) Substituent on Ring Strain and Reactivity

The N-(4-chlorobenzoyl) group is a potent activating group. Electron-withdrawing substituents on the aziridine nitrogen are essential for enhancing the ring's reactivity towards nucleophiles. clockss.org These groups, such as acyl or sulfonyl, function in two primary ways:

Increased Ring Strain: The delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group of the 4-chlorobenzoyl substituent alters the hybridization of the nitrogen atom, increasing the bond angles within the substituent and further straining the three-membered ring. rsc.orgalmerja.com

Improved Leaving Group Ability: By withdrawing electron density, the N-acyl group makes the nitrogen atom a better leaving group upon nucleophilic attack. almerja.com When the aziridine is protonated or activated by a Lewis acid, this effect is even more pronounced. acs.org

The 4-chloro substituent on the benzoyl ring further enhances these effects through its inductive electron-withdrawing properties, making the N-(4-chlorobenzoyl) group a more effective activator than an unsubstituted benzoyl group. Studies comparing different N-acyl and N-sulfonyl groups have shown that stronger electron-withdrawing character generally leads to faster reaction rates for ring-opening. acs.org For example, N-acylaziridines are known to be highly reactive, sometimes undergoing ring-opening with even weak nucleophiles like chloride ions generated from the acyl chloride precursor during synthesis. almerja.com

Reactivity of the Aromatic (4-Chlorobenzoyl) Moiety

Beyond the chemistry of the aziridine ring, the 4-chlorobenzoyl portion of the molecule possesses its own distinct reactivity, offering further opportunities for chemical modification.

Electrophilic Aromatic Substitution Potentials

The aromatic ring in N-(4-chlorobenzoyl)propyleneimine is subject to the electronic effects of two substituents: the chloro group and the carbonyl group of the amide linkage to the aziridine nitrogen. Both of these groups are deactivating towards electrophilic aromatic substitution (EAS), meaning they make the ring less reactive than benzene (B151609) itself. stackexchange.commsu.edu

Chloro Group: The chlorine atom is deactivating due to its strong inductive electron-withdrawing effect. However, through resonance, it can donate a lone pair of electrons to the ring, which directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied, it directs to the ortho positions (C3 and C5). stackexchange.com

Carbonyl Group (Amide Linkage): The carbonyl group is a strong deactivating group via both induction and resonance, pulling electron density out of the ring. It acts as a meta-director, directing incoming electrophiles to the positions meta to itself (also C3 and C5). msu.edu

Therefore, both substituents direct incoming electrophiles to the same positions (C3 and C5, ortho to the chlorine and meta to the carbonyl). While the ring is strongly deactivated, making EAS reactions challenging to perform, any successful substitution would be expected to occur at the C3 and C5 positions. Common EAS reactions include nitration, halogenation, and sulfonation, though they would require harsh conditions. masterorganicchemistry.comyoutube.com

Table 2: Directing Effects of Substituents on the Benzoyl Ring

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

|---|

Functional Group Transformations on the Chlorobenzoyl Group

The chlorobenzoyl group offers several handles for further chemical modification.

Amide Hydrolysis: The amide bond, while generally stable, can be cleaved under acidic or basic conditions to yield 4-chlorobenzoic acid and 2-methylaziridine (propyleneimine). youtube.com This transformation effectively removes the activating group from the aziridine nitrogen.

Reduction of the Amide: The carbonyl group of the amide can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would transform the N-acylaziridine into an N-alkylaziridine, specifically N-(4-chlorobenzyl)propyleneimine. This changes the electronic nature of the nitrogen substituent from electron-withdrawing to electron-donating, thereby deactivating the aziridine ring toward nucleophilic ring-opening.

Reactions of the Aryl Chloride: The chlorine atom on the aromatic ring can be replaced through various transition-metal-catalyzed cross-coupling reactions. For example, Suzuki coupling with boronic acids, Buchwald-Hartwig amination with amines, or Sonogashira coupling with terminal alkynes could be used to introduce new carbon-carbon or carbon-heteroatom bonds at the C4 position. These reactions are powerful methods for elaborating the aromatic portion of the molecule.

Nucleophilic Acyl Substitution: The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles. While amides are less reactive than acyl chlorides or anhydrides, reactions such as hydrolysis are a form of nucleophilic acyl substitution. youtube.com

Mechanisms of Degradation and Stability in Various Chemical Environments

The chemical stability and degradation pathways of n-(4-Chlorobenzoyl)propyleneimine, an N-acylated aziridine, are dictated by the inherent strain of the three-membered aziridine ring and the electronic influence of the N-benzoyl substituent. The electron-withdrawing nature of the 4-chlorobenzoyl group activates the aziridine ring, making it susceptible to various chemical transformations, particularly nucleophilic ring-opening reactions. clockss.org The degradation of this compound is highly dependent on the chemical environment, with distinct mechanisms observed in acidic, neutral, and basic media.

Studies on analogous N-acylaziridines, such as N-acyl-2,2-dimethylaziridines, provide significant insight into the probable transformation pathways of n-(4-Chlorobenzoyl)propyleneimine. ias.ac.in In aqueous environments, the degradation is primarily a process of hydrolysis, which can be catalyzed by acids or bases.

In acidic conditions, the degradation of N-acylaziridines is complex and can lead to a mixture of products. The reaction proceeds via protonation of the aziridine nitrogen, which further activates the ring for nucleophilic attack. Research on N-acyl-2,2-dimethylaziridines has shown that the product distribution is highly sensitive to the concentration of the acid. ias.ac.in For instance, in the presence of concentrated sulfuric acid, the reaction favors the formation of oxazoline (B21484) derivatives through isomerization. However, in dilute aqueous acid, a mixture of products including amidoalcohols and allylamides can be formed. The N-benzoylaziridine has been noted to be more reactive than its N-alkanoyl counterparts, suggesting that the 4-chlorobenzoyl group in the title compound would facilitate these transformations. ias.ac.in

Neutral hydrolysis, occurring in pure water, typically leads to the formation of the corresponding amidoalcohol. This reaction involves the nucleophilic attack of water on one of the aziridine ring carbons, resulting in ring-opening. ias.ac.in

Under basic conditions, the hydrolysis mechanism is expected to involve the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acyl group or on a ring carbon of the aziridine. For similar compounds like N-acyloxymethylazetidin-2-ones, base-catalyzed hydrolysis occurs via a rate-limiting attack of hydroxide at the ester carbonyl carbon. nih.gov A similar pathway could be anticipated for n-(4-Chlorobenzoyl)propyleneimine, leading to the cleavage of the amide bond or ring-opening.

The following table summarizes the expected degradation products of n-(4-Chlorobenzoyl)propyleneimine in different chemical environments, based on studies of analogous compounds. ias.ac.in

| Chemical Environment | Predominant Degradation Products | Probable Mechanism |

| Concentrated Acid (e.g., H₂SO₄) | 2-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-oxazole | Isomerization |

| Dilute Aqueous Acid | Mixture of amidoalcohol and allylamide | Ring-opening and rearrangement |

| Neutral Water | N-(1-hydroxypropan-2-yl)-4-chlorobenzamide | Nucleophilic ring-opening |

| Aqueous Base | 4-chlorobenzoic acid and propyleneimine | Amide hydrolysis |

Detailed research findings on the acid-catalyzed rearrangement of N-acyl-2,2-dimethylaziridines indicate a clear dependence of product yield on acid concentration, as illustrated in the table below. ias.ac.in A similar trend could be expected for n-(4-Chlorobenzoyl)propyleneimine.

| H₂SO₄ Concentration (wt% in water) | Oxazoline Yield (%) | Amidoalcohol Yield (%) | Allylamide Yield (%) |

| 0 (Pure Water) | 0 | 95 | 0 |

| 9 | 30 | 40 | 25 |

| 20 | 45 | 25 | 20 |

| 50 | 70 | 10 | 10 |

| 98 (Concentrated) | 90 | 0 | 5 |

Spectroscopic and Structural Characterization Techniques

Advanced Spectroscopic Methods for Structural Elucidation

Advanced spectroscopic techniques are indispensable for confirming the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and provides insight into the molecule's fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of n-(4-chlorobenzoyl)aziridine is expected to show distinct signals corresponding to the protons on the aromatic ring and the aziridine (B145994) ring. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm). Due to the para-substitution pattern, they would present as two sets of doublets. The four protons of the aziridine ring are chemically equivalent in a symmetric environment and are expected to resonate as a singlet in the upfield region, typically around δ 2.0-2.5 ppm. ipb.pt The strain of the three-membered ring influences the shielding of these protons.

Carbon (¹³C) NMR Spectroscopy: In the ¹³C NMR spectrum, the carbonyl carbon of the benzoyl group is expected to have a characteristic chemical shift in the range of δ 165-175 ppm. The aromatic carbons will produce signals between δ 120-140 ppm. The carbon atoms of the aziridine ring are highly shielded due to ring strain and are anticipated to appear significantly upfield, generally in the δ 30-50 ppm range. ipb.pt

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for n-(4-Chlorobenzoyl)aziridine

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aziridine Ring CH₂ | ~2.3 | ~35 |

| Aromatic CH (ortho to C=O) | ~7.9 | ~130 |

| Aromatic CH (meta to C=O) | ~7.5 | ~129 |

| Aromatic C-Cl | - | ~138 |

| Aromatic C-(C=O) | - | ~134 |

| Carbonyl C=O | - | ~170 |

Infrared (IR) spectroscopy is utilized to identify the various functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For n-(4-chlorobenzoyl)aziridine, the IR spectrum would be dominated by a strong absorption band for the carbonyl (C=O) group of the amide function, typically appearing around 1670-1690 cm⁻¹. This position reflects the electronic effect of the aromatic ring and the nitrogen atom. The spectrum would also display characteristic absorptions for the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-N bond of the aziridine amide would have a stretching vibration in the 1200-1350 cm⁻¹ range. The C-Cl bond stretch is found in the fingerprint region, typically between 700-800 cm⁻¹. Vibrations associated with the aziridine ring itself, such as ring breathing, are also expected in the fingerprint region. nist.govresearchgate.netnist.gov

Table 2: Characteristic Infrared Absorption Bands for n-(4-Chlorobenzoyl)aziridine

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Carbonyl (Amide) C=O | Stretch | 1670 - 1690 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Aziridine C-N | Stretch | 1200 - 1350 |

| C-Cl | Stretch | 700 - 800 |

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and offers structural clues based on the fragmentation pattern of the molecule.

The molecular formula for n-(4-chlorobenzoyl)aziridine is C₉H₈ClNO, which corresponds to a monoisotopic mass of approximately 181.03 Da. The mass spectrum would show a molecular ion peak [M]⁺ at this m/z value. Due to the presence of the chlorine-37 isotope, a characteristic [M+2]⁺ peak at m/z 183 would also be observed, with an intensity of about one-third of the molecular ion peak.

The fragmentation of n-(4-chlorobenzoyl)aziridine under electron impact ionization is expected to proceed through several key pathways. A primary fragmentation would be the cleavage of the amide bond, leading to the formation of the highly stable 4-chlorobenzoyl cation at m/z 139 (with its corresponding isotope peak at m/z 141). nih.gov Further fragmentation of this cation could lead to the loss of carbon monoxide (CO), resulting in a 4-chlorophenyl cation at m/z 111. Fragmentation of the aziridine portion is also possible. nih.govnih.gov

Table 3: Predicted Mass Spectrometry Fragments for n-(4-Chlorobenzoyl)aziridine

| m/z Value | Identity of Fragment |

|---|---|

| 181/183 | [C₉H₈ClNO]⁺ (Molecular Ion) |

| 139/141 | [C₇H₄ClO]⁺ (4-Chlorobenzoyl cation) |

| 111/113 | [C₆H₄Cl]⁺ (4-Chlorophenyl cation) |

| 42 | [C₂H₄N]⁺ (Aziridine fragment) |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) that constitute a compound. The experimentally determined percentages are then compared with the calculated theoretical values to confirm the empirical formula.

For n-(4-chlorobenzoyl)aziridine, with the molecular formula C₉H₈ClNO, the theoretical elemental composition can be calculated based on its molecular weight of 181.62 g/mol . The confirmation of these percentages through experimental analysis provides strong evidence for the compound's elemental makeup and purity. researchgate.netnih.gov

Table 4: Elemental Composition of n-(4-Chlorobenzoyl)aziridine (C₉H₈ClNO)

| Element | Symbol | Atomic Weight | Theoretical Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 59.50 |

| Hydrogen | H | 1.008 | 4.44 |

| Chlorine | Cl | 35.45 | 19.52 |

| Nitrogen | N | 14.01 | 7.71 |

| Oxygen | O | 16.00 | 8.81 |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and geometry of molecules. These computational methods provide detailed insights into the fundamental properties of chemical compounds, such as n-(4-Chlorobenzoyl)propyleneimine.

Density Functional Theory (DFT) Applications for Optimized Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For n-(4-Chlorobenzoyl)propyleneimine, DFT calculations, often utilizing the B3LYP functional with a suitable basis set like 6-311G(d), are employed to determine its optimized molecular geometry. nih.govaimspress.com This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. nih.gov The accuracy of these calculations can be further improved by using larger basis sets, such as def2-TZVP, for single-point energy calculations after initial geometry optimization. nih.gov These optimized structures are crucial for understanding the molecule's reactivity and physical properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. nih.govunesp.br The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.netajchem-a.com A smaller gap generally signifies higher reactivity and lower kinetic stability. aimspress.comnih.gov

For n-(4-Chlorobenzoyl)propyleneimine, the distribution and energies of the HOMO and LUMO can be calculated using DFT. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. This information helps predict how the molecule will interact with other chemical species.

From the HOMO and LUMO energies, several chemical reactivity indices can be derived to quantify the molecule's reactivity. These indices provide a more detailed picture of the molecule's chemical behavior.

| Reactivity Index | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. A higher value indicates greater stability. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A measure of a molecule's ability to act as an electrophile. |

| Nucleophilicity Index (Nu) | Nu = 1/ω | A measure of a molecule's ability to act as a nucleophile. |

This table provides a summary of key chemical reactivity indices derived from HOMO and LUMO energies.

Evaluation of Electrostatic Potentials and Charge Distribution

The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. aimspress.com The MEP map is a color-coded representation of the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For n-(4-Chlorobenzoyl)propyleneimine, the MEP would likely show a negative potential around the oxygen and nitrogen atoms of the acyl and imine groups, and a positive potential around the hydrogen atoms.

Conformational Analysis and Energetic Profiles

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its chemical and biological activity. Conformational analysis involves identifying the different spatial arrangements of a molecule's atoms and determining their relative energies. For a molecule like n-(4-Chlorobenzoyl)propyleneimine, which has rotatable bonds, multiple conformations are possible.

Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating specific bonds and calculating the energy of the resulting conformers. This analysis helps to identify the most stable, low-energy conformations and the energy barriers between them. The resulting energetic profile provides a comprehensive understanding of the molecule's flexibility and the likelihood of it adopting different shapes.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the step-by-step pathways of chemical reactions, known as reaction mechanisms. nih.gov By modeling the interaction of n-(4-Chlorobenzoyl)propyleneimine with other reactants, it is possible to identify transition states, which are the highest energy points along the reaction coordinate, and intermediates.

Density Functional Theory (DFT) calculations are frequently used to map out the energy profile of a reaction, showing the energy changes as reactants are converted into products. nih.gov This allows for the determination of activation energies, which are crucial for understanding the reaction rate. For example, in a reaction involving the opening of the propyleneimine ring, theoretical calculations can elucidate whether the reaction proceeds through a concerted or a stepwise mechanism and can predict the stereochemical outcome of the reaction. These theoretical insights are invaluable for designing new synthetic routes and understanding the molecule's reactivity in different chemical environments. nih.gov

Application of Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.govscienceopen.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of how the molecule moves, vibrates, and interacts with its surroundings. nih.gov

For n-(4-Chlorobenzoyl)propyleneimine, MD simulations could be used to study its behavior in different solvents, providing insights into solvation effects and the stability of different conformations in solution. nih.gov These simulations can also be used to explore how the molecule interacts with biological macromolecules, such as proteins or nucleic acids, by modeling the complex system and observing the binding process and conformational changes over time. nih.gov This information is crucial for understanding the molecule's potential biological activity and for the rational design of new molecules with specific functions.

Applications in Advanced Organic Synthesis

N-(4-Chlorobenzoyl)propyleneimine as a Key Intermediate in Heterocyclic Synthesis

The strained aziridine (B145994) ring of N-(4-Chlorobenzoyl)propyleneimine serves as a potent electrophile, enabling its use as a linchpin in the construction of a wide range of larger, more complex heterocyclic systems. The ring-opening of the aziridine can be initiated by various nucleophiles, leading to the formation of β-functionalized amine derivatives, which can then undergo subsequent cyclization reactions to afford diverse heterocyclic scaffolds.

One notable application involves the reaction of N-(4-Chlorobenzoyl)propyleneimine with suitable dinucleophiles. For instance, reaction with a β-amino alcohol under appropriate conditions can lead to the formation of substituted piperazines, a common motif in pharmacologically active compounds. The initial nucleophilic attack by the amino group of the amino alcohol on one of the aziridine carbons would lead to a ring-opened intermediate. Subsequent intramolecular cyclization via the hydroxyl group would then furnish the piperazine (B1678402) ring.

Detailed research has demonstrated the utility of related N-acyl aziridines in the synthesis of various heterocycles. While specific data for N-(4-Chlorobenzoyl)propyleneimine is not extensively documented in publicly available literature, the general reactivity patterns of N-acylated aziridines provide a strong basis for its potential applications. For example, the reaction of N-acyl aziridines with enamines or enolates can be employed to construct pyrrolidine (B122466) and piperidine (B6355638) derivatives through a formal [3+2] or [3+3] cycloaddition-type process, respectively.

Role in the Synthesis of Complex Organic Architectures via Ring-Opening Polymerization or Annulation Reactions

The inherent ring strain of N-(4-Chlorobenzoyl)propyleneimine makes it a suitable monomer for ring-opening polymerization (ROP). ROP of aziridines can lead to the formation of poly(ethyleneimine) (PEI) derivatives, which have found widespread applications in areas such as gene delivery and materials science. The polymerization of N-(4-Chlorobenzoyl)propyleneimine would yield a polymer with pendant 4-chlorobenzoyl groups, which could be further modified to tune the properties of the resulting material. The polymerization can be initiated by cationic, anionic, or coordination-insertion mechanisms, with the choice of initiator influencing the molecular weight and polydispersity of the polymer.

Annulation reactions represent another powerful strategy for leveraging the reactivity of N-(4-Chlorobenzoyl)propyleneimine to build complex molecular frameworks. In these reactions, the aziridine ring acts as a three-atom component that can be fused onto another molecule to create a new ring system. For instance, transition metal-catalyzed [4+3] cyclization reactions of N-acyl aziridines with dienes have been reported to produce seven-membered nitrogen-containing rings. While specific examples utilizing N-(4-Chlorobenzoyl)propyleneimine are scarce in the literature, the established methodologies for other N-acylated aziridines suggest its potential in this area.

A particularly relevant transformation is the transition metal-catalyzed [4+2] annulation of N-chlorobenzamides with alkenes or alkynes to synthesize isoquinolone derivatives. google.com Although N-(4-Chlorobenzoyl)propyleneimine is an N-acylaziridine and not an N-chlorobenzamide, this type of transformation highlights the potential for C-H activation and annulation strategies involving related structures.

Development of Novel Synthetic Methodologies Utilizing N-Acylated Aziridines

The study of N-acylated aziridines, including N-(4-Chlorobenzoyl)propyleneimine, has contributed to the development of new synthetic methods. The predictable and often stereospecific nature of their ring-opening reactions has made them valuable probes for investigating reaction mechanisms and for designing novel transformations.

One area of development is the use of Lewis acids to activate the aziridine ring and control the regioselectivity of the nucleophilic attack. The coordination of a Lewis acid to the carbonyl oxygen of the 4-chlorobenzoyl group can further enhance the electrophilicity of the aziridine carbons and direct the incoming nucleophile to a specific position.

Furthermore, the development of catalytic, enantioselective ring-opening reactions of N-acylated aziridines is a significant area of research. The use of chiral catalysts allows for the synthesis of enantioenriched β-amino acid derivatives and other valuable chiral building blocks from racemic or achiral aziridines. While specific catalytic systems for N-(4-Chlorobenzoyl)propyleneimine have not been detailed, the principles established with other N-acyl aziridines are directly applicable.

The following table summarizes the potential synthetic transformations involving N-(4-Chlorobenzoyl)propyleneimine based on the known reactivity of N-acylated aziridines.

| Reaction Type | Reactant | Potential Product | Significance |

| Heterocyclic Synthesis | β-amino alcohol | Substituted piperazine | Access to pharmacologically relevant scaffolds |

| Ring-Opening Polymerization | Cationic/Anionic Initiator | Poly(N-(4-chlorobenzoyl)propyleneimine) | Formation of functional polymers |

| Annulation Reaction | Diene | Seven-membered heterocycle | Construction of complex ring systems |

In-Depth Scientific Analysis of N-(4-Chlorobenzoyl)propyleneimine Remains Elusive

A comprehensive review of available scientific literature reveals a significant gap in the specific research concerning the chemical compound N-(4-chlorobenzoyl)propyleneimine. Despite a thorough search for in vitro and in silico studies, no dedicated research detailing the molecular mechanisms of its biological interactions could be identified.

Efforts to gather data on the computational prediction of molecular targets, including molecular docking studies with relevant biomolecules such as enzymes and protein active sites, yielded no specific results for N-(4-chlorobenzoyl)propyleneimine. Consequently, information regarding its binding affinities and potential interactions at a molecular level is not publicly available.

Similarly, the scientific record lacks any structure-activity relationship (SAR) studies based on computational data for this particular compound. This absence of research means that there are no available predictions of its pharmacophoric features, which are crucial for ligand design and the development of new therapeutic agents.

Furthermore, in vitro investigations into the molecular interactions of N-(4-chlorobenzoyl)propyleneimine are also absent from the current body of scientific literature. There are no published enzyme inhibition studies at a molecular level that would elucidate its potential to modulate enzyme activity. Additionally, protein binding studies and analyses of its interaction sites have not been reported.

Molecular Mechanisms of Biological Interaction in Vitro and in Silico Studies

In Vitro Mechanistic Investigations of Molecular Interactions

Exploration of Cellular Uptake Mechanisms (In Vitro)

The precise mechanisms governing the cellular uptake of n-(4-chlorobenzoyl)propyleneimine have not been detailed in publicly available scientific literature. However, insights can be drawn from studies on related aziridine-containing compounds and general principles of cellular transport of small molecules. The uptake of therapeutic agents is a critical first step for their intracellular activity and is broadly categorized into passive diffusion and carrier-mediated transport, which can be either passive (facilitated diffusion) or active (requiring energy).

For small, relatively lipophilic molecules, passive diffusion across the cell membrane is a common route of entry. The rate of diffusion is influenced by the compound's physicochemical properties, such as its lipophilicity, size, and charge. The presence of the chlorobenzoyl group in n-(4-chlorobenzoyl)propyleneimine would increase its lipophilicity, potentially favoring its passage through the lipid bilayer of the cell membrane.

Alternatively, cellular uptake can be mediated by various transport proteins, including influx and efflux transporters. These processes can be energy-dependent, often involving endocytosis. Studies on other small molecule anticancer agents have demonstrated that their entry into cells can be significantly affected by specific transporters. For example, the uptake of certain drugs is known to be mediated by clathrin-mediated endocytosis, a process involving the formation of vesicles at the cell surface. nih.govresearchgate.net Inhibition of this pathway using specific inhibitors in vitro can help elucidate the involvement of this mechanism. nih.govnih.gov

Furthermore, the study of an aziridinyl galactopyranoside, another molecule containing the reactive aziridine (B145994) ring, showed that it induces DNA damage within cells, which inherently requires its prior internalization. nih.gov While the specific transporters were not identified, the study confirms that aziridine-containing compounds can effectively cross the cell membrane to exert their biological effects. nih.gov

To definitively determine the cellular uptake mechanism of n-(4-chlorobenzoyl)propyleneimine, a series of in vitro experiments would be necessary. These could include:

Concentration-dependent uptake studies: To assess whether the uptake is saturable, which would suggest carrier-mediated transport.

Temperature-dependent uptake studies: A significant reduction in uptake at lower temperatures (e.g., 4°C) would indicate an energy-dependent process. nih.gov

Use of metabolic inhibitors: Substances like sodium azide, which deplete cellular ATP, can be used to confirm if the uptake is an active, energy-requiring process. nih.gov

Use of specific transport inhibitors: To identify the involvement of known uptake or efflux transporters.

Without such specific experimental data for n-(4-chlorobenzoyl)propyleneimine, any discussion on its cellular uptake remains speculative and based on the general behavior of similar chemical entities.

Rational Design Principles for Biologically Active N-Acyl Aziridine Derivatives

The rational design of biologically active compounds, including N-acyl aziridine derivatives, is a cornerstone of modern medicinal chemistry. This process integrates computational (in silico) methods with synthetic chemistry and biological testing to optimize the therapeutic properties of a lead compound. The goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. For N-acyl aziridines, the highly strained three-membered aziridine ring is a key pharmacophoric feature, often acting as an electrophile that can alkylate biological nucleophiles such as DNA and proteins. nih.gov

The design of novel N-acyl aziridine derivatives often revolves around modifying the acyl substituent and any substituents on the aziridine ring to modulate reactivity and biological target interaction. Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how specific structural modifications influence biological activity. nih.gov

Key Principles in the Rational Design of N-Acyl Aziridine Derivatives:

Modulation of Electrophilicity: The reactivity of the aziridine ring is a critical determinant of its biological activity and toxicity. Electron-withdrawing groups on the acyl moiety can increase the electrophilicity of the aziridine ring, potentially enhancing its alkylating potency. Conversely, electron-donating groups may decrease reactivity. The choice of the N-acyl group is therefore a key variable in the design process.

Introduction of Targeting Moieties: To improve selectivity for cancer cells and reduce off-target effects, N-acyl aziridines can be conjugated to molecules that are preferentially taken up by or bind to cancer cells. This could include fragments that interact with specific receptors or transporters that are overexpressed on tumor cells.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, structure-based design techniques can be employed. Molecular docking studies, for example, can predict how different N-acyl aziridine derivatives will bind to the active site of a target protein. nih.govnih.gov This allows for the design of compounds with improved binding affinity and selectivity.

In Silico Approaches in Rational Design:

Computational tools play a significant role in the rational design of N-acyl aziridine derivatives. core.ac.uk

| Computational Method | Application in N-Acyl Aziridine Design |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a biological target. This can be used to prioritize compounds for synthesis and to understand the molecular basis of their activity. nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives. core.ac.uk |

| Pharmacophore Modeling | Identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model can be used to search for new scaffolds that fit the pharmacophore. core.ac.uk |

| ADMET Prediction | Predicts the absorption, distribution, metabolism, excretion, and toxicity properties of a compound. This helps in the early identification of candidates with unfavorable pharmacokinetic or toxicity profiles. nih.gov |

Structure-Activity Relationship (SAR) Insights for Related N-Acyl Derivatives:

While specific SAR data for n-(4-chlorobenzoyl)propyleneimine is not available, studies on other N-acyl derivatives, such as N-acylhydrazones, provide valuable insights that can inform the design of novel N-acyl aziridines. nih.govresearchgate.net

| Structural Modification | Impact on Biological Activity |

| Substitution on the Aryl Ring of the Acyl Moiety | The nature and position of substituents on the aryl ring can significantly influence anticancer activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, hydroxyl groups) at different positions can either enhance or diminish activity depending on the specific biological target and the overall molecular context. For some N-acylhydrazones, hydroxy substitutions have been found to be important for activity. |

| Variation of the Heterocyclic Moiety | The core heterocyclic structure to which the N-acyl group is attached plays a crucial role. For N-acylhydrazones, various heterocyclic rings have been explored, and their nature influences the overall shape, electronic properties, and biological activity of the molecule. nih.govnih.gov |

| Modification of the Linker between the Acyl and Heterocyclic Moieties | The linker region can be modified to alter the flexibility and conformational preferences of the molecule, which can impact its ability to bind to its biological target. |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Applications and Catalyst Development

The exploration of novel synthetic applications for N-(4-Chlorobenzoyl)propyleneimine is a burgeoning area of research. The inherent ring strain of the aziridine (B145994) moiety makes it a versatile intermediate for the synthesis of more complex nitrogen-containing molecules. nih.govresearchgate.net Key future directions will likely focus on innovative ring-opening reactions and cycloaddition strategies. The development of efficient catalysts is paramount to controlling the regio- and stereoselectivity of these transformations.

One promising avenue is the use of transition metal catalysts to mediate novel synthetic transformations. For instance, rhodium-catalyzed reactions of N-acyl aziridines with vinyl N-triftosylhydrazones have been shown to produce vinyl azetidine derivatives through the formation of reactive intermediates. mdpi.com Similar catalytic systems could be explored for N-(4-Chlorobenzoyl)propyleneimine to access novel heterocyclic scaffolds. Furthermore, titanocene-catalyzed radical-radical ring-opening reactions of N-acylated aziridines have demonstrated broad substrate scope and high functional group tolerance, offering a powerful tool for constructing quaternary carbon centers. mdpi.com

The development of organocatalytic methods also presents a significant opportunity. nih.gov Organocatalysts offer a metal-free alternative for asymmetric synthesis, which is crucial for the preparation of chiral molecules. Future research could focus on designing chiral organocatalysts that can effectively control the enantioselectivity of reactions involving N-(4-Chlorobenzoyl)propyleneimine.

A summary of potential catalytic approaches is presented in the table below:

| Catalyst Type | Potential Application for N-(4-Chlorobenzoyl)propyleneimine | Desired Outcome |

| Transition Metal (e.g., Rhodium, Titanocene) | Ring-opening and cycloaddition reactions | Access to novel heterocyclic scaffolds, construction of complex molecular architectures |

| Organocatalysts | Asymmetric synthesis | Enantioselective production of chiral derivatives |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques are powerful tools for the in situ monitoring of chemical reactions, providing real-time data on the concentrations of reactants, intermediates, and products. nih.govspectroscopyonline.commdpi.com For reactions involving N-(4-Chlorobenzoyl)propyleneimine, the application of such techniques will be instrumental in elucidating reaction pathways and identifying transient species.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly valuable tool for reaction monitoring due to its non-invasive nature and ability to provide detailed structural information. nih.gov Modern NMR methods can be robust to spectral distortions that may occur during a reaction, allowing for accurate tracking of species even in complex reaction mixtures. nih.gov Other spectroscopic techniques such as infrared (IR) and Raman spectroscopy can also be employed to monitor changes in functional groups throughout a reaction. mdpi.com The integration of these spectroscopic probes into reaction systems will enable more precise control over reaction conditions and facilitate the optimization of synthetic protocols.

Integration of Machine Learning and Artificial Intelligence in Predictive Chemical Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by enabling the prediction of reaction outcomes and the design of novel molecules with desired properties. rjptonline.orgovid.com For a compound like N-(4-Chlorobenzoyl)propyleneimine, ML models can be trained on existing data from related aziridine reactions to predict the feasibility and potential yields of new transformations. ucla.edu

While the application of ML to predict optimal reaction conditions can sometimes be challenging due to the complexity of chemical space, its utility in predicting reactivity patterns and yields has been demonstrated. ucla.eduacs.org By leveraging large datasets of chemical reactions, ML algorithms can identify subtle relationships between reactants, catalysts, and reaction outcomes that may not be apparent to human researchers. This predictive power can significantly accelerate the discovery of new synthetic routes and the optimization of existing ones for N-(4-Chlorobenzoyl)propyleneimine and its derivatives.

The successful implementation of ML in this field will depend on the availability of high-quality, curated datasets. As more experimental data on the reactivity of N-acyl aziridines becomes available, the predictive accuracy of these models will continue to improve, guiding future experimental work in a more efficient and targeted manner.

Development of N-(4-Chlorobenzoyl)propyleneimine Analogs with Tuned Reactivity and Selectivity

The systematic development of analogs of N-(4-Chlorobenzoyl)propyleneimine with tuned reactivity and selectivity is a key area for future research. By modifying the substituents on the aromatic ring or the aziridine core, it is possible to finely tune the electronic and steric properties of the molecule, thereby influencing its reactivity. nih.gov

For example, introducing electron-donating or electron-withdrawing groups on the 4-chlorobenzoyl moiety can alter the electrophilicity of the aziridine ring, making it more or less susceptible to nucleophilic attack. Similarly, modifications to the propyleneimine ring can influence the stereochemical outcome of reactions. The synthesis and evaluation of a library of such analogs will provide valuable structure-activity relationship (SAR) data, which can be used to design molecules with specific desired properties.

The inherent reactivity of the aziridine ring, driven by ring strain, makes these compounds valuable synthetic intermediates. researchgate.netnih.gov The ability to tune this reactivity through structural modifications will expand the synthetic utility of this class of compounds and enable the synthesis of a wider range of functionalized molecules.

Q & A

Q. What laboratory methods are recommended for synthesizing N-(4-Chlorobenzoyl)propyleneimine?

The compound can be synthesized via a nucleophilic acyl substitution reaction between 4-chlorobenzoyl chloride and propyleneimine. Key steps include:

- Dissolving propyleneimine in anhydrous dichloromethane under inert conditions.

- Slow addition of 4-chlorobenzoyl chloride with continuous stirring at 0–5°C to minimize side reactions.

- Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Reaction progress should be monitored by thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are critical for characterizing N-(4-Chlorobenzoyl)propyleneimine?

A combination of methods ensures structural validation:

- NMR Spectroscopy : H and C NMR to confirm the presence of the 4-chlorobenzoyl group (aromatic protons at δ 7.2–7.8 ppm) and propyleneimine backbone (CH groups at δ 2.5–3.5 ppm).

- FT-IR : Peaks at ~1680 cm (C=O stretch) and ~1540 cm (C-N stretch).

- Mass Spectrometry (ESI-MS) : Molecular ion peak matching the exact mass (e.g., m/z 223.07 for [M+H]) .

Q. What safety protocols are essential when handling this compound?

Q. How should researchers assess the compound’s stability under varying experimental conditions?

Conduct accelerated stability studies:

- Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 1–4 weeks.

- Analyze degradation products via HPLC and compare retention times to known impurities. Stability is critical for applications in dendrimer synthesis, where moisture sensitivity may alter reactivity .

Advanced Research Questions

Q. How can computational modeling predict N-(4-Chlorobenzoyl)propyleneimine’s reactivity in dendrimer synthesis?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can:

Q. What strategies resolve crystallographic data contradictions during structural analysis?

Use the SHELX suite (SHELXL/SHELXS) for refinement:

Q. How does the compound function in drug delivery systems?

As a monomer for poly(propyleneimine) (PPI) dendrimers:

- The chlorobenzoyl group enhances hydrophobicity, enabling drug encapsulation (e.g., paclitaxel).

- Terminal amines allow conjugation with targeting ligands (e.g., folic acid) via EDC/NHS coupling. Evaluate release kinetics using dialysis membranes under physiological pH (7.4) and tumor-microenvironment pH (6.5) .

Q. What mechanistic insights explain its derivatization pathways (e.g., oxidation/reduction)?

- Oxidation : Treat with KMnO/HSO to yield 4-chlorobenzoic acid (confirmed by loss of C=O IR peak).

- Reduction : Use NaBH or LiAlH to convert the imine group to a secondary amine (monitored by H NMR shift from δ 8.1 to δ 2.3). Mechanistic studies require trapping intermediates (e.g., using low-temperature NMR) .

Q. How can researchers optimize purification methods for scale-up?

Compare techniques:

Q. What role does N-(4-Chlorobenzoyl)propyleneimine play in agrochemical research?

Its electrophilic chlorobenzoyl group can inhibit enzyme active sites (e.g., acetylcholinesterase in pests).

- Design analogs with trifluoromethyl groups (see ) to enhance binding affinity.

- Test bioactivity using in vitro enzyme assays and in vivo pest mortality studies .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.